

# Application Notes and Protocols for Cell Viability Assessment Following ICG-TCO Labeling

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Indocyanine green (ICG) conjugated with trans-cyclooctene (TCO) is a powerful tool in biomedical research, enabling near-infrared (NIR) fluorescence imaging and targeted delivery through bioorthogonal click chemistry. However, it is crucial to assess the impact of the ICG-TCO labeling process on cell health to ensure the validity of subsequent experiments. These application notes provide detailed protocols for evaluating cell viability after ICG-TCO labeling, guidance on data interpretation, and an overview of potential cellular pathways affected.

# Data Presentation: Summary of Quantitative Cell Viability Data

The following table summarizes representative quantitative data on cell viability following labeling with components of the **ICG-TCO** system. It is important to note that cytotoxicity can be cell-type dependent and influenced by the specific labeling conditions.



Cell Line	Labeling Agent	Concentr ation	Incubatio n Time	Viability Assay	Cell Viability (%)	Referenc e
Jurkat T cells	TCO modificatio n	Not specified	1 hour	Live/Dead Assay	93%	[1]
Jurkat T cells	TCO modificatio n	Not specified	24 hours	Live/Dead Assay	77%	[1]
Human Placental MSCs	ICG	0.2 mg/mL	30 minutes	Trypan Blue	>95%	[2]
Human Placental MSCs	ICG	0.5 mg/mL	Not specified	Apoptosis Assay	Increased apoptosis	[2]
HeLa Cells	ICG	206 μΜ	24 hours	MTT Assay	Statistically significant cytotoxic effect	
ARPE-19	ICG	0.5 mg/mL	3 minutes	Mitochondr ial Dehydroge nase Assay	92.8%	
ARPE-19	ICG	0.5 mg/mL	1 minute	Mitochondr ial Dehydroge nase Assay	102%	-
Human RPE Cells	ICG	0.062% (w/v)	24 hours	MTS Assay	IC50	[3]
Human RPE Cells	ICG	0.041% (w/v)	48 hours	MTS Assay	IC50	-



Human	ICG	0.035%	72 hours	MTS Assay	IC50
RPE Cells		(w/v)	72 Hours		

## **Experimental Protocols**

Two common and robust methods for assessing cell viability after **ICG-TCO** labeling are the Trypan Blue Exclusion Assay and the MTT Assay.

### **Protocol 1: Trypan Blue Exclusion Assay**

This method is a simple and rapid way to differentiate viable from non-viable cells based on membrane integrity.

#### Materials:

- ICG-TCO labeled cells in suspension
- Control (unlabeled) cells in suspension
- Trypan Blue solution (0.4%)
- Phosphate-buffered saline (PBS), serum-free
- Hemocytometer or automated cell counter
- Microscope

#### Procedure:

- Cell Preparation: Following **ICG-TCO** labeling, wash the cells twice with PBS to remove any unbound **ICG-TCO**. Resuspend the cell pellet in a known volume of serum-free PBS.
- Staining: In a microcentrifuge tube, mix 10  $\mu$ L of the cell suspension with 10  $\mu$ L of 0.4% Trypan Blue solution.
- Incubation: Allow the mixture to incubate at room temperature for 1-2 minutes. Extended incubation times can lead to the staining of viable cells.



#### · Counting:

- Carefully load 10 μL of the cell suspension-Trypan Blue mixture into a hemocytometer.
- Under a light microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the central grid of the hemocytometer.
- Alternatively, use an automated cell counter programmed for Trypan Blue exclusion.
- Calculation:
  - Cell Viability (%) = (Number of viable cells / Total number of cells) x 100

# Protocol 2: MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Important Consideration: The inherent color of ICG may interfere with the absorbance reading of the formazan product in the MTT assay. It is crucial to include proper controls to account for this potential interference.

#### Materials:

- ICG-TCO labeled cells
- Control (unlabeled) cells
- 96-well cell culture plates
- Complete cell culture medium
- MTT solution (5 mg/mL in PBS, sterile-filtered)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader



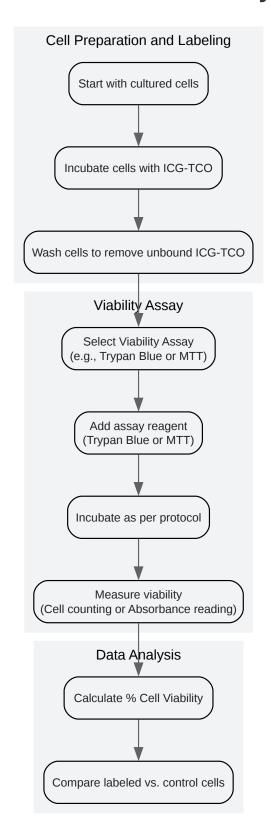
#### Procedure:

- Cell Seeding: Seed the **ICG-TCO** labeled cells and control cells in a 96-well plate at a density of 1 x  $10^4$  to 5 x  $10^4$  cells per well in 100  $\mu$ L of complete culture medium.
- Control Wells: Include the following control wells in your plate layout:
  - Cells + ICG-TCO + No MTT: To measure the background absorbance of ICG-TCO labeled cells.
  - Medium + ICG-TCO + MTT: To assess any direct reaction between ICG-TCO and MTT.
  - Medium only: To serve as a blank.
- Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
- Solubilization: Carefully remove the medium and add 100 μL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down or by using a plate shaker.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A
  reference wavelength of 630 nm can also be used to reduce background noise.
- Data Analysis:
  - Subtract the absorbance of the "Medium only" blank from all readings.
  - Correct the readings of the ICG-TCO labeled wells by subtracting the absorbance from the
     "Cells + ICG-TCO + No MTT" and "Medium + ICG-TCO + MTT" controls.
  - Calculate the percentage of cell viability relative to the control (unlabeled) cells.

### **Visualizations**



## **Experimental Workflow for Cell Viability Assessment**

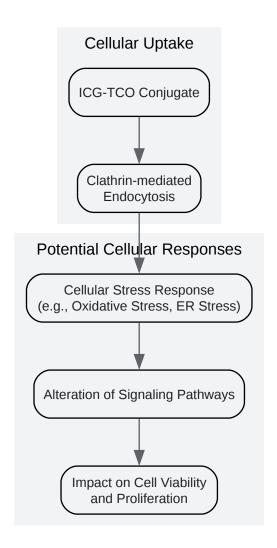


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Caption: Workflow for assessing cell viability after ICG-TCO labeling.

# Potential Cellular Mechanisms Following ICG-TCO Labeling



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Caption: Potential cellular uptake and response to ICG-TCO labeling.

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